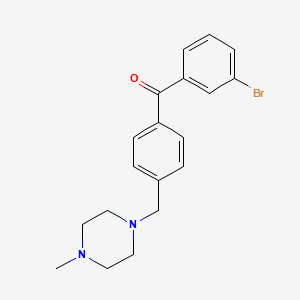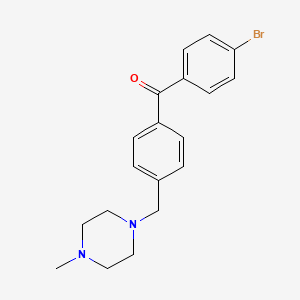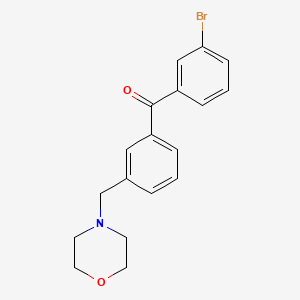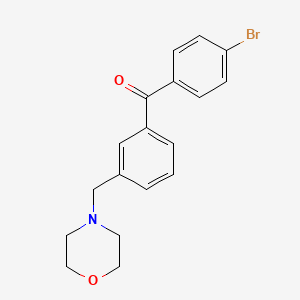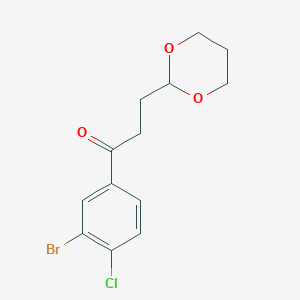
3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C13H14BrClO3 It is a derivative of propiophenone, featuring a bromine and chlorine substituent on the aromatic ring, and a 1,3-dioxane ring attached to the propiophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone typically involves multiple steps:
Chlorination: The chlorine atom can be introduced via chlorination using chlorine (Cl2) and iron(III) chloride (FeCl3) as a catalyst.
Formation of the 1,3-dioxane ring: This step involves the reaction of the appropriate ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the dioxane ring.
Reduction: Reduction reactions can target the carbonyl group in the propiophenone structure.
Substitution: The bromine and chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, such as the carbonyl group or the halogen atoms. These interactions can influence various biochemical pathways, potentially leading to desired biological effects.
Comparación Con Compuestos Similares
3’-Chloro-3-(1,3-dioxan-2-yl)propiophenone: This compound lacks the bromine substituent but shares the dioxane and chlorophenyl structure.
4’-Bromo-3-(1,3-dioxan-2-yl)propiophenone: Similar structure but with the bromine substituent at a different position.
Uniqueness: 3’-Bromo-4’-chloro-3-(1,3-dioxan-2-YL)propiophenone is unique due to the specific positioning of both bromine and chlorine atoms on the aromatic ring, combined with the presence of the 1,3-dioxane ring
Propiedades
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO3/c14-10-8-9(2-3-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQYEFHHJAKJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646070 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-20-5 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
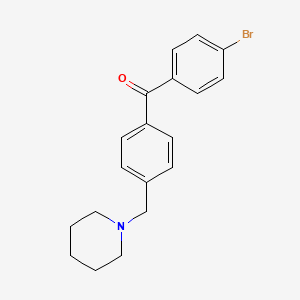

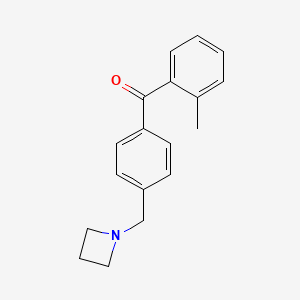
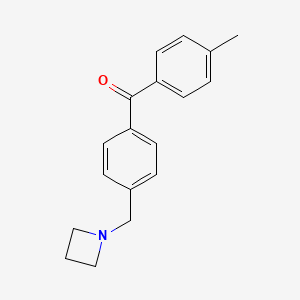
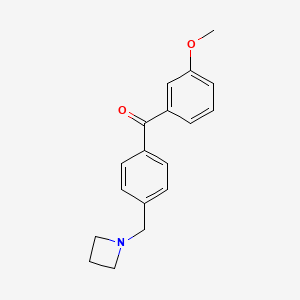
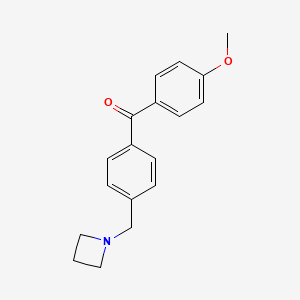
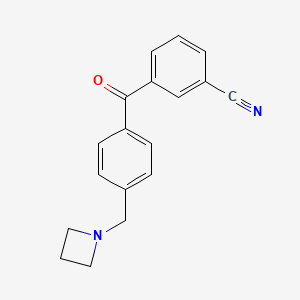
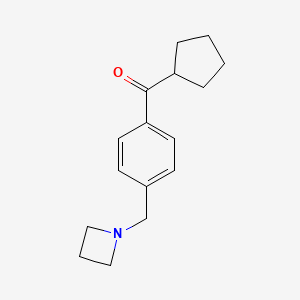
![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)
